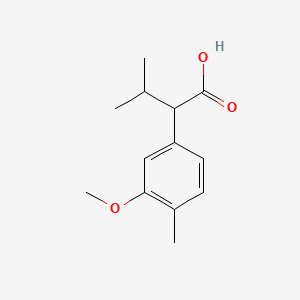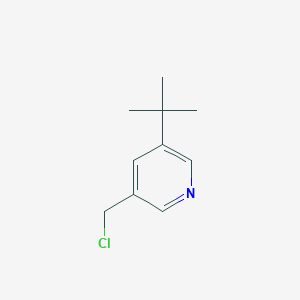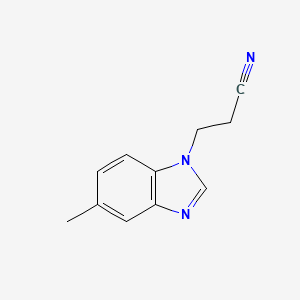
Lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate is a chemical compound with the molecular formula C7H2F4LiNO2 and a molecular weight of 215.03 g/mol . This compound is characterized by the presence of a lithium ion, a fluorinated pyridine ring, and an acetate group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate typically involves the reaction of (3,5,6-trifluoropyridin-2-yl)acetic acid with a lithium source. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research is being conducted on its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of Lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The fluorinated pyridine ring can enhance the compound’s binding affinity to specific targets, while the lithium ion can modulate the activity of certain enzymes. The acetate group may also play a role in the compound’s overall reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate include:
(3,5,6-Trifluoropyridin-2-yl)acetic acid: This compound lacks the lithium ion but shares the fluorinated pyridine ring and acetate group.
Lithium acetate: This compound contains the lithium ion and acetate group but lacks the fluorinated pyridine ring.
The uniqueness of this compound lies in its combination of a lithium ion, a highly fluorinated pyridine ring, and an acetate group, which imparts distinct chemical properties and reactivity .
Eigenschaften
Molekularformel |
C7H2F4LiNO2 |
|---|---|
Molekulargewicht |
215.1 g/mol |
IUPAC-Name |
lithium;2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate |
InChI |
InChI=1S/C7H3F4NO2.Li/c8-2-1-3(9)6(11)12-5(2)4(10)7(13)14;/h1,4H,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
QVZXFKSUVQDXLI-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1=C(C(=NC(=C1F)F)C(C(=O)[O-])F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride](/img/structure/B13621596.png)





![3-[3-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B13621630.png)

![1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13621641.png)

![7-Cyclopropyl-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13621658.png)
![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13621666.png)
![5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid](/img/structure/B13621676.png)

